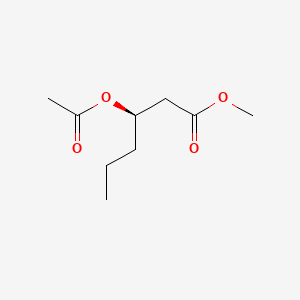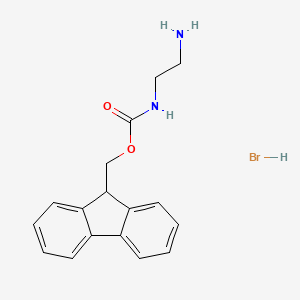
N-Fmoc-Ethylendiamin-Hydrobromid
Übersicht
Beschreibung
N-Fmoc-ethylenediamine hydrobromide, also known as 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide or N-Fmoc-1,2-diaminoethane hydrobromide, is a biochemical used for proteomics research . It has a molecular formula of C17H18N2O2•HBr and a molecular weight of 363.25 .
Molecular Structure Analysis
The molecular structure of N-Fmoc-ethylenediamine hydrobromide consists of a fluorenylmethyl group attached to an ethylenediamine group via a carbamate linkage . The compound also includes a hydrobromide ion, which is common in many biochemicals to improve solubility .Physical And Chemical Properties Analysis
N-Fmoc-ethylenediamine hydrobromide is a solid at room temperature . It has a molecular weight of 363.25 and a molecular formula of C17H18N2O2•HBr . It should be stored at -20°C .Wirkmechanismus
- The primary target of N-Fmoc-ethylenediamine hydrobromide is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been widely reported in the literature .
Target of Action
Mode of Action
Action Environment
Vorteile Und Einschränkungen Für Laborexperimente
N-Fmoc-EDA-HBr has a number of advantages when used in lab experiments. It is relatively stable at room temperature, making it easy to store and handle. It is also a versatile reagent, capable of reacting with a wide range of compounds. Furthermore, it is water-soluble, making it easy to work with in aqueous solutions. However, it is important to note that N-Fmoc-EDA-HBr is a powerful reagent and should be handled with care.
Zukünftige Richtungen
N-Fmoc-EDA-HBr has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. In the future, it could be used to develop new drugs and other bioactive molecules. It could also be used to study the structure and function of proteins and enzymes, as well as to study enzyme kinetics. Additionally, it could be used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules. Finally, it could be used in the synthesis of new materials, such as polymers and nanomaterials.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
N-Fmoc-Ethylendiamin-Hydrobromid: wird häufig als geschützter Baustein in der Peptidsynthese verwendet. Die Fmoc-Gruppe (9-Fluorenylmethoxycarbonyl) schützt die Aminfunktionalität während des Syntheseprozesses, wodurch die sequenzielle Addition von Aminosäuren zur Bildung von Peptiden ermöglicht wird . Diese Verbindung ist besonders nützlich in der Festphasenpeptidsynthese (SPPS), bei der sie an ein Harz gebunden werden kann und dann zur kontrollierten Verlängerung der Peptidkette verwendet werden kann.
Vernetzungsreagenz
Aufgrund seiner bifunktionellen Natur dient This compound als Vernetzungsreagenz. Es kann verwendet werden, um zwei Moleküle zu verknüpfen, die freie Carboxylgruppen enthalten, wodurch eine stabile Amidbindung gebildet wird. Diese Anwendung ist entscheidend für die Herstellung komplexer molekularer Strukturen in der Materialwissenschaft und Biokonjugationschemie .
Antibakterielle Hydrogele
Forschungen haben gezeigt, dass Aminosäure-basierte Hydrogele, die mit Verbindungen wie This compound gebildet werden können, eine breitbandantibakterielle Aktivität aufweisen. Diese Hydrogele können in biomedizinischen Anwendungen, wie z. B. Wundverbänden und Beschichtungen für medizinische Geräte, verwendet werden, um bakterielle Infektionen zu verhindern .
Safety and Hazards
N-Fmoc-ethylenediamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with appropriate personal protective equipment, and exposure should be avoided .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZVRGZNSCCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583805 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-55-4 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)
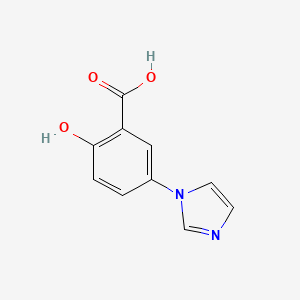
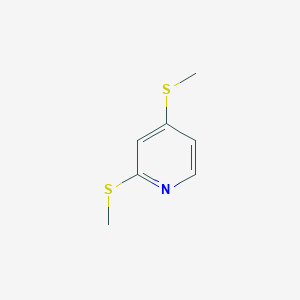

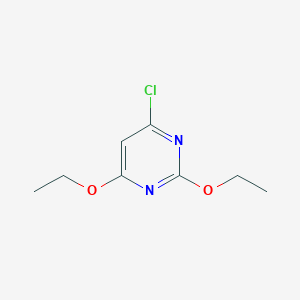
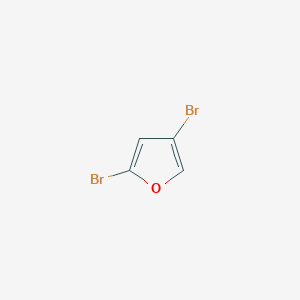


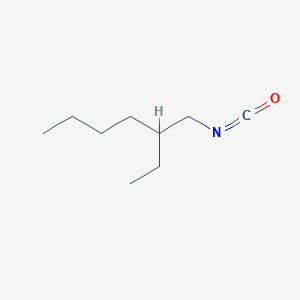

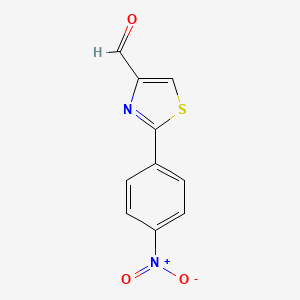
![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)
